![molecular formula C15H8FN3O2S3 B2411043 N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide CAS No. 443107-48-0](/img/no-structure.png)
N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide” is a chemical compound. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of such compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .
Molecular Structure Analysis
The molecular formula of this compound is C11H8FNOS, and its molecular weight is 221.251 .
Chemical Reactions Analysis
The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides. These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Physical And Chemical Properties Analysis
The compound has a melting point of 265–266 °C . The IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Anti-inflammatory and Antinociceptive Activities : A study by Alam et al. (2010) synthesized a series of thiazolo[3,2-a] pyrimidine derivatives using 4-fluoroaniline and ethylacetoacetate, which included a compound similar to the one . These compounds exhibited significant anti-inflammatory and antinociceptive activities, determined through the rat paw edema method and thermal stimulus technique, respectively (Alam, Khan, Siddiqui, & Ahsan, 2010).
Synthesis and Chemical Properties
- Fluorescence Properties : Shi et al. (2016) reported on the fluorescence origins of carbon dots, highlighting the role of organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA), which is structurally related to the compound of interest. This study offers insights into the fluorescence properties and potential applications in nanotechnology (Shi et al., 2016).
Antitumor Screening
- Anticancer Activity : A study by Becan and Wagner (2008) involved synthesizing derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones, which are structurally similar to the compound . Some of these compounds demonstrated significant antitumor activities against human tumor cell lines, indicating potential applications in cancer research (Becan & Wagner, 2008).
Antimicrobial Activity
- Synthesis and Antimicrobial Effects : Gein et al. (2015) synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, which bear resemblance to the compound . These compounds showed antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it an attractive target for anticancer drugs .
Mode of Action
This compound interacts with its target, c-Met kinase, by inhibiting its activity . The inhibition of c-Met kinase leads to a decrease in cell proliferation, particularly in cells that overexpress this protein . This compound has shown high selectivity for the c-Met family against other tested kinases .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. One of the key pathways is the de novo purine biosynthesis . This pathway is essential for the synthesis of purine nucleotides, which are crucial components of DNA and RNA. By inhibiting this pathway, the compound can disrupt the growth and proliferation of cancer cells .
Pharmacokinetics
Despite its potent inhibitory effect on c-Met kinase, it was found to be ineffective in a c-Met-dependent glioblastoma xenograft model, which may be due to its poor pharmacokinetic profile .
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation, particularly in cells that overexpress c-Met kinase . This can lead to a decrease in tumor growth and potentially to tumor shrinkage.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain proteins or receptors in the cell can affect the compound’s efficacy. The compound has shown high selectivity for cells expressing folate receptors , suggesting that the presence of these receptors in the cell environment can enhance the compound’s anticancer effects .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide involves the condensation of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminothiophenol. This intermediate is then reacted with 2-mercapto-4,5-dihydro-1H-thiazole to form 2-(2-chloroacetyl)amino-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine. The final step involves the reaction of this intermediate with 4-fluoroaniline and cyanogen bromide to form the desired compound.", "Starting Materials": [ "2-aminothiophenol", "2-chloroacetyl chloride", "2-mercapto-4,5-dihydro-1H-thiazole", "4-fluoroaniline", "cyanogen bromide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminothiophenol", "Step 2: Reaction of 2-(2-chloroacetyl)aminothiophenol with 2-mercapto-4,5-dihydro-1H-thiazole to form 2-(2-chloroacetyl)amino-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine", "Step 3: Reaction of 2-(2-chloroacetyl)amino-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine with 4-fluoroaniline and cyanogen bromide to form N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide" ] } | |
CAS RN |
443107-48-0 |
Molecular Formula |
C15H8FN3O2S3 |
Molecular Weight |
377.43 |
IUPAC Name |
N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-10-carboxamide |
InChI |
InChI=1S/C15H8FN3O2S3/c16-7-1-3-8(4-2-7)17-14(21)11-12-18-13(20)10-9(5-6-23-10)19(12)15(22)24-11/h1-6H,(H,17,21)(H,18,20) |
InChI Key |
MOUADVRPHRKTIP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CS4)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



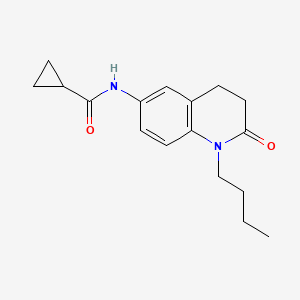
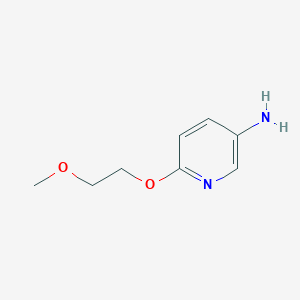
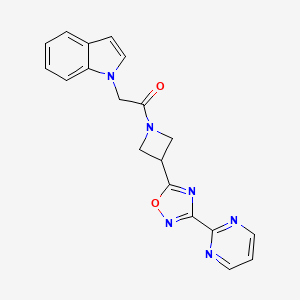
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)
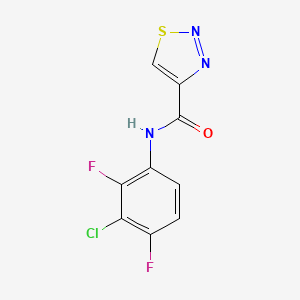
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)
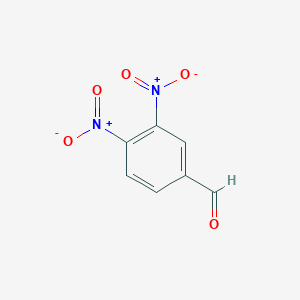
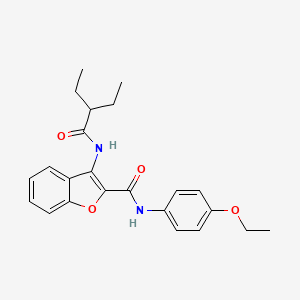
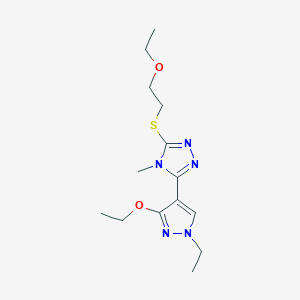
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)
![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)
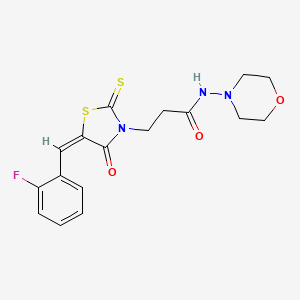
![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)